

challenges in long-term treatment with 11 β -HSD1 inhibitors

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Compound of Interest

Compound Name: BI-135585

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Technical Support Center: 11 β -HSD1 Inhibitors

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the long-term clinical application of 11 β -HSD1 inhibitors?

A1: Despite promising preclinical data, the translation of 11 β -HSD1 inhibitors to long-term clinical success has faced several hurdles. While some phase II trials have shown modest improvements in glucose homeostasis and body weight in individuals with type 2 diabetes, these effects often require high doses.^[1] No inhibitors have progressed to phase III trials, and none are licensed for treatment to date.^[2] Key challenges include:

- **Modest Efficacy:** The metabolic benefits observed in human trials have been less significant than anticipated from rodent models.^{[1][3]}
- **Compensatory Mechanisms:** Prolonged inhibition of 11 β -HSD1 can lead to a compensatory activation of the hypothalamic-pituitary-adrenal (HPA) axis.^[4] This results in increased ACTH and adrenal androgen levels, which could counteract the intended therapeutic effects.^[5]

- **Off-Target Effects:** Some studies suggest that the beneficial metabolic effects of certain inhibitors may be partially due to off-target mechanisms, independent of 11 β -HSD1 inhibition.[1][6]
- **Adverse Effects:** Side effects, although often mild, have been reported, including nausea, headache, and diarrhea.[2] A significant concern with some inhibitors is a decrease in HDL cholesterol.[2]

Q2: Why do high doses of 11 β -HSD1 inhibitors seem necessary for efficacy in humans?

A2: The requirement for high doses to achieve a therapeutic effect is a recurring theme in clinical studies with 11 β -HSD1 inhibitors.[1] While the exact reasons are still under investigation, several factors may contribute:

- **High Enzyme Occupancy:** It's possible that a very high level of enzyme inhibition (>90%) in target tissues like the liver and adipose tissue is necessary to produce a significant metabolic effect.[1][4]
- **Pharmacokinetics:** The distribution, metabolism, and excretion of the inhibitor can influence its concentration and duration of action at the target site.
- **Redundancy and Compensatory Pathways:** The body has robust systems for regulating glucocorticoid action. It's possible that upon inhibition of 11 β -HSD1, other pathways are upregulated to maintain glucocorticoid tone.

Q3: What are the known compensatory mechanisms that can arise during long-term 11 β -HSD1 inhibition?

A3: The primary compensatory mechanism is the activation of the HPA axis. By reducing the intracellular conversion of cortisone to cortisol, 11 β -HSD1 inhibitors can lead to a perceived local cortisol deficiency. The body responds by increasing the secretion of ACTH from the pituitary gland, which in turn stimulates the adrenal glands to produce more cortisol and androgens.[4][5] This can potentially offset the benefits of inhibiting 11 β -HSD1.

Troubleshooting Experimental Issues

Issue 1: Inconsistent or lower-than-expected inhibition of 11 β -HSD1 activity in vitro.

Potential Cause	Troubleshooting Step
Inhibitor Instability	Verify the stability of your inhibitor in the assay buffer and under your experimental conditions (temperature, pH).
Incorrect Cofactor Concentration	Ensure optimal concentrations of NADPH (for reductase activity) or NADP+ (for dehydrogenase activity).
Substrate Concentration Too High	If the substrate concentration is much higher than the K_m , a higher inhibitor concentration may be needed to see a significant effect. Consider performing a substrate titration experiment.
Cellular Uptake Issues (for cell-based assays)	Confirm that the inhibitor can effectively penetrate the cell membrane to reach the enzyme.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.

Potential Cause	Troubleshooting Step
Poor Pharmacokinetics	Assess the inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties in your animal model.
High Plasma Protein Binding	A high degree of plasma protein binding can reduce the free concentration of the inhibitor available to act on the target enzyme.
Rapid Metabolism	The inhibitor may be rapidly metabolized in vivo, leading to a shorter duration of action.
Off-Target Effects	The observed in vivo effects may be due to interactions with other targets. [1] [6] Consider profiling your inhibitor against a panel of related enzymes and receptors.

Issue 3: Observing unexpected or paradoxical effects in animal models.

Potential Cause	Troubleshooting Step
Compensatory HPA Axis Activation	Measure plasma ACTH and corticosterone levels to assess for HPA axis activation.
Tissue-Specific Differences in 11 β -HSD1 Activity	The inhibitor may have different potencies in different tissues (e.g., liver vs. adipose tissue). [4] Measure enzyme activity in relevant tissues.
Model-Specific Responses	The metabolic phenotype of your animal model (e.g., diet-induced obesity vs. genetic model) can influence the response to 11 β -HSD1 inhibition.

Quantitative Data Summary

Table 1: Efficacy of Selected 11 β -HSD1 Inhibitors in Clinical and Preclinical Studies

Inhibitor	Model/Population	Key Efficacy Endpoints	Reference
BI 187004	Humans with type 2 diabetes	≥90% inhibition of 11β-HSD1 in adipose tissue; 95% decrease in cortisol/cortisone ratio.	[4][7]
RO-838	Humans with type 2 diabetes	Reduction in body weight of 0.86 kg (lower dose) and 1.08 kg (higher dose) after 4 weeks.	[4]
RO-151	Humans with type 2 diabetes	Reduction in body weight of 1.11 kg (lower dose) and 1.67 kg (higher dose) after 4 weeks.	[4]
INCB13739	Humans with type 2 diabetes	Decreased HbA1c, fasting plasma glucose, total cholesterol, LDL, and triglycerides.	[2][8]
Compound 11	SHR-cp obese rats	96% reduction in liver and 92% reduction in adipose tissue 11β-HSD1 activity; improved glucose tolerance.	[4][9]
KR-67500	DIO-C57BL/6 mice	80-90% inhibition in liver and 80% in adipose tissue.	[4]

Key Experimental Protocols

Protocol 1: In Vitro 11 β -HSD1 Activity Assay

This protocol describes a common method for measuring 11 β -HSD1 reductase activity in cell lysates or microsomal preparations.

Materials:

- Cell lysate or microsomal fraction containing 11 β -HSD1
- NADPH
- [3H]-cortisone (radiolabeled substrate)
- Unlabeled cortisone
- Assay buffer (e.g., Tris-HCl with EDTA)
- Scintillation fluid and vials
- Thin-layer chromatography (TLC) plates and developing solvent (e.g., chloroform:methanol)

Procedure:

- Prepare a reaction mixture containing assay buffer, NADPH, and the 11 β -HSD1 enzyme source.
- Add the test inhibitor at various concentrations.
- Initiate the reaction by adding a mixture of [3H]-cortisone and unlabeled cortisone.
- Incubate at 37°C for a specified time.
- Stop the reaction by adding a quenching solution (e.g., ethyl acetate with unlabeled cortisol and cortisone as carriers).
- Extract the steroids into the organic phase.
- Separate the substrate ([3H]-cortisone) from the product ([3H]-cortisol) using TLC.

- Quantify the amount of [3H]-cortisol formed using liquid scintillation counting.
- Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

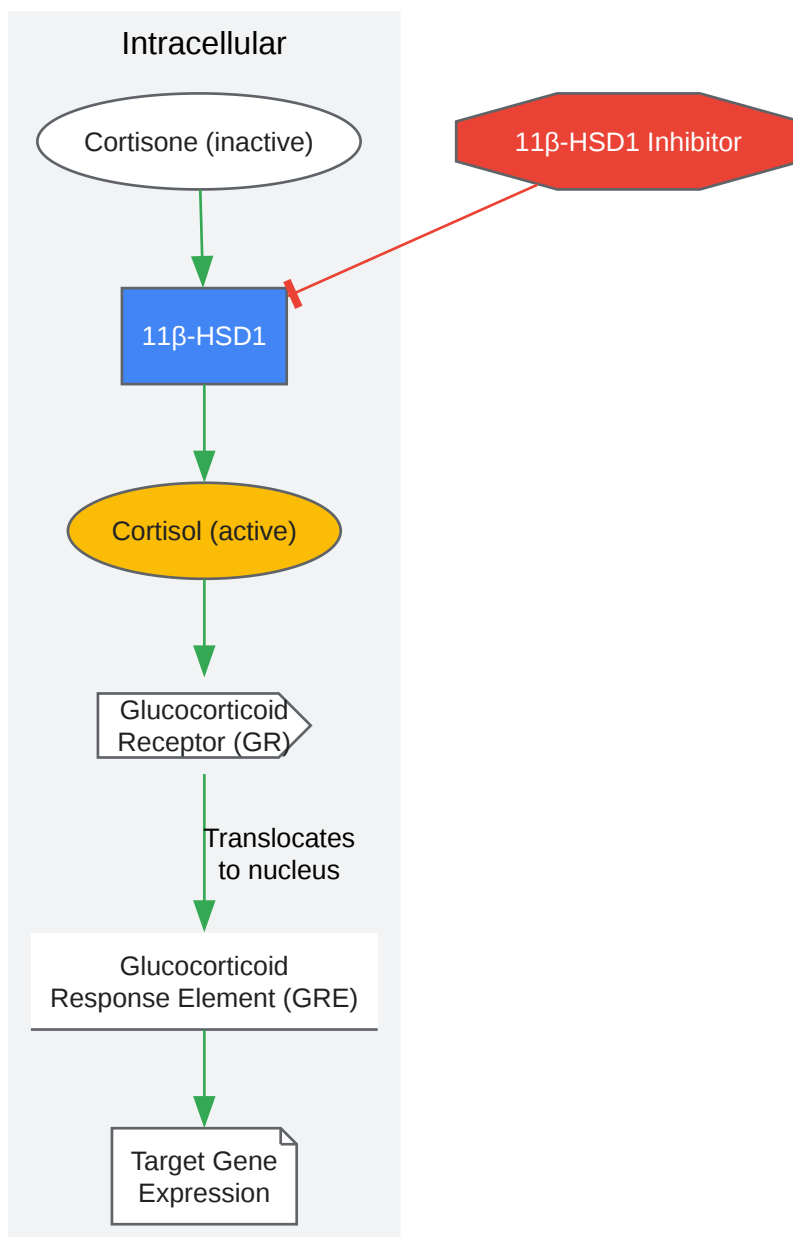
Protocol 2: Assessment of 11 β -HSD1 Activity in Vivo

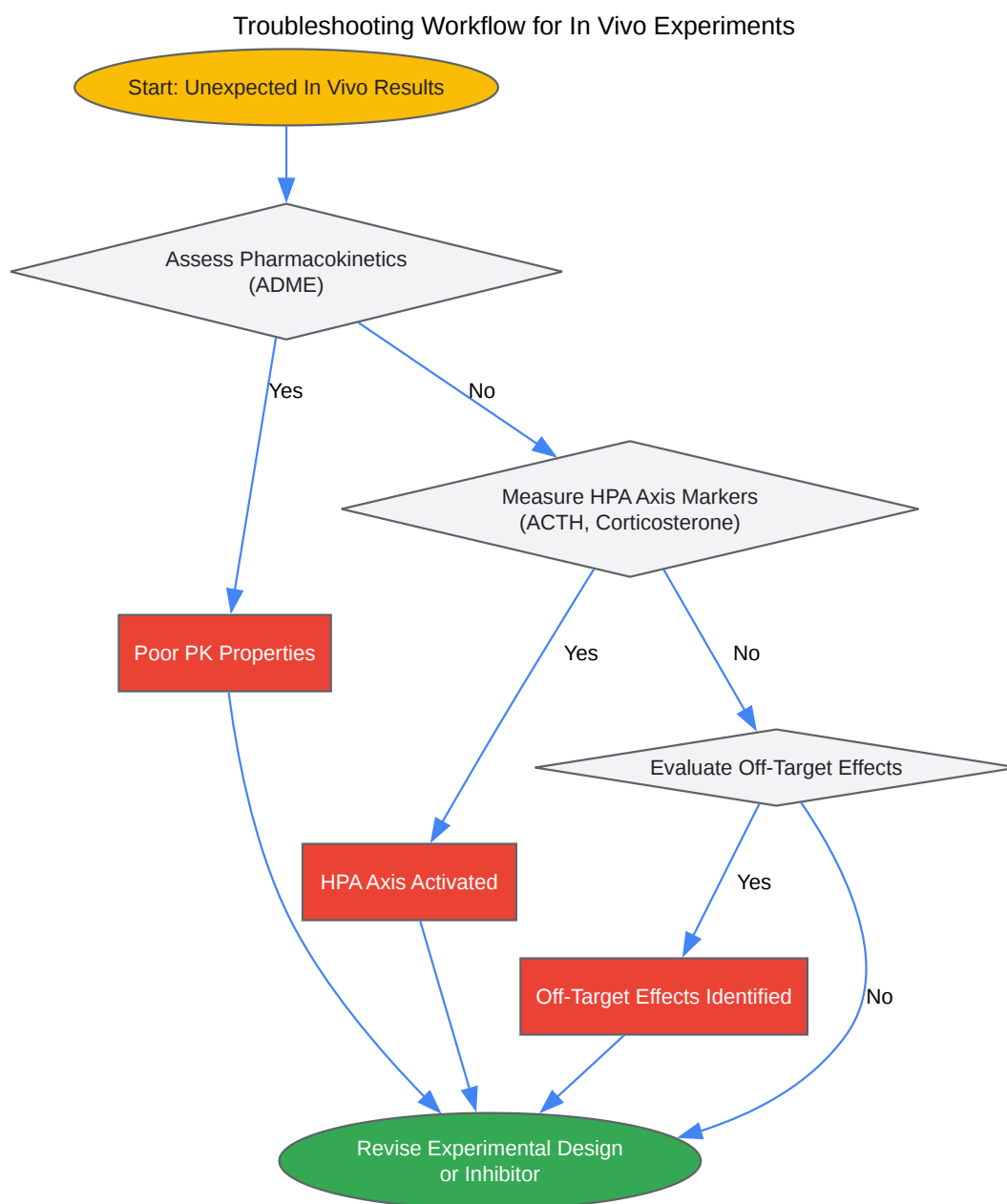
A common method to assess systemic 11 β -HSD1 activity in humans is by measuring the urinary ratio of cortisol and cortisone metabolites.[\[10\]](#)[\[11\]](#)

Procedure:

- Collect 24-hour urine samples from subjects at baseline and after treatment with the 11 β -HSD1 inhibitor.
- Extract the steroid metabolites from the urine.
- Analyze the levels of tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Calculate the ratio of (THF + allo-THF) / THE. A decrease in this ratio indicates inhibition of 11 β -HSD1.

Visualizations

Simplified 11 β -HSD1 Signaling Pathway[Click to download full resolution via product page](#)Caption: Intracellular activation of cortisol by 11 β -HSD1.



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Caption: Troubleshooting workflow for unexpected in vivo results.

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